molecular formula C18H19N3O4 B6492751 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- CAS No. 1048664-29-4

1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro-

Cat. No.: B6492751
CAS No.: 1048664-29-4
M. Wt: 341.4 g/mol
InChI Key: ZHOPODREHBEVNK-UHFFFAOYSA-N
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Description

1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- is a heterocyclic compound featuring an indole core substituted with two carboxamide groups and a 2,4-dimethoxyphenyl moiety at the N1 position.

Properties

IUPAC Name

1-N-(2,4-dimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-12-7-8-13(16(10-12)25-2)20-18(23)21-14-6-4-3-5-11(14)9-15(21)17(19)22/h3-8,10,15H,9H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOPODREHBEVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171966
Record name N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048664-29-4
Record name N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.

    Introduction of the Dicarboxamide Group: This step may involve the reaction of the indole core with phosgene or other carbonylating agents to introduce the dicarboxamide functionality.

    Attachment of the Dimethoxyphenyl Group: The final step could involve the coupling of the dimethoxyphenyl group to the indole core, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to a more reactive intermediate.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural indole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural similarities and differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound 2,3-Dihydroindole N1-(2,4-dimethoxyphenyl), 1,2-dicarboxamide Carboxamide, methoxy, dihydroindole N/A
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one Chalcone 4-Aminophenyl, 2,4-dimethoxyphenyl α,β-unsaturated ketone, amino
Diaveridine HCl Pyrimidine 3,4-Dimethoxybenzyl Pyrimidine diamine, hydrochloride
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid 1,2,4-Triazole 2,4-Dimethoxyphenyl, thioacetate Triazole, thioether, carboxylic acid
1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole Difluoromethoxyphenyl, dimethylphenyl Triazole, carboxamide

Key Observations :

  • The 2,4-dimethoxyphenyl group is a common substituent in bioactive compounds, enhancing interactions with biological targets via hydrogen bonding or hydrophobic effects .
  • Carboxamide groups (present in the target compound and triazole derivatives ) contribute to solubility and binding affinity.
  • Core Heterocycles : Indole derivatives are associated with diverse bioactivities (e.g., kinase inhibition), whereas triazoles and pyrimidines are often explored for antimicrobial or antiparasitic effects .
Physicochemical Properties:
  • Elemental Analysis : reports C, H, N percentages for a bromo-carboxamide (C: 55.73–55.78%, H: 5.04%, N: 4.89–5.00%) , which may approximate the target compound’s composition.
  • Spectroscopy : IR and ¹H NMR () confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, methoxy protons at δ 3.7–3.9 ppm) .
Activity Profiles:
  • Antimalarial Potential: Chalcones with 2,4-dimethoxyphenyl groups exhibit 10.94–50% inhibition of PfFd-PfFNR, attributed to electrostatic interactions with the amino group . The target compound’s carboxamide may mimic this behavior.
  • Antimicrobial Activity : Triazole-carboxamides () show broad biological activity, though their efficacy depends on substituent electronegativity (e.g., difluoromethoxy vs. methoxy) .
Toxicity Predictions:
  • uses GUSAR-online to predict acute toxicity of triazole derivatives, noting lower toxicity for 2,4-dimethoxyphenyl analogs compared to 3,4-substituted ones . This trend may extend to the target compound.

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